YscJ is encoded by the yscJ gene located within the pathogenicity island of Yersinia pestis. This gene is part of a larger operon that encodes components necessary for the type III secretion system, a mechanism employed by many Gram-negative bacteria to inject effector proteins into host cells. The classification of YscJ can be understood through its functional role in protein secretion and its involvement in bacterial virulence.
The synthesis of YscJ protein can be approached through various methods:
The molecular structure of YscJ has been characterized through various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that YscJ adopts a unique conformation that facilitates its interaction with other proteins involved in the secretion process. Specific structural features include:
YscJ participates in several biochemical reactions related to protein synthesis:
The mechanism of action for YscJ involves its role within the type III secretion system:
YscJ exhibits several notable physical and chemical properties:
YscJ has several applications within scientific research:
YscJ belongs to the YscJ/PrgK protein family, a group of highly conserved inner membrane lipoproteins essential for Type III Secretion System (T3SS) assembly across Gram-negative pathogens. Its primary sequence typically ranges from 250-300 amino acids, featuring three defining regions:
Conserved Domain Database (CDD) analyses reveal YscJ homologs share significant sequence similarity within the periplasmic domain. This domain often contains predicted T3SS-ring building domains structurally related to the Escherichia coli EscJ protein, despite relatively low pairwise sequence identity (often ~30-40%). CDD searches using RPS-BLAST identify characteristic profiles (e.g., COG4726: T3SS inner membrane lipoprotein component) associated with this family [2] [8].
Table 1: Conserved Domains and Features in YscJ Family Proteins
Domain/Region | Position | Key Features | Function | Reference |
---|---|---|---|---|
Signal Peptide | ~1-20 | L-A/G-C lipobox motif | Targeting to Sec translocon; Lipoprotein processing | [3] [7] |
Periplasmic Domain | ~21-230 | Predicted α/β structure; High sequence conservation blocks | Oligomerization ring formation; Protein-protein interactions (YscD, YscV?) | [1] [9] |
C-terminal TMD | ~231-250 | Hydrophobic helix | Membrane anchoring; Potential interaction site | [3] [7] |
Cytoplasmic Tail | ~251-C-terminus | Short, often basic residues | Unknown; Potential regulatory role | [3] |
YscJ exhibits a complex membrane topology essential for its function within the T3SS basal body:1. Dual Membrane Anchoring:- N-terminal Lipidation: Following cleavage of the signal peptide by signal peptidase II, the invariant cysteine within the lipobox is diacylglycerol-modified and N-acylated, attaching a lipid anchor to the periplasmic face of the inner membrane (IM). Notably, a significant fraction of YscJ lacks N-acylation, yet still localizes correctly [3] [7].- C-terminal Transmembrane Domain (TMD): A hydrophobic helix near the C-terminus inserts into the IM, anchoring this end of the protein. This creates a topology where YscJ spans the periplasmic space, tethered at both ends to the IM [3] [7].
Periplasmic Localization: The large central domain resides entirely within the periplasm. This positioning is critical for forming the oligomeric ring structure that serves as a platform for assembling other T3SS components [1] [9].
Anchoring Mechanism Specificity: While the lipid moiety is crucial for IM localization, studies demonstrate functional replacement of the YscJ N-terminal signal peptide and lipobox with the first TMD of YscV (another T3SS IM protein). This chimeric protein localized to the IM and restored partial T3SS function, indicating that secure attachment to the IM, rather than the specific mechanism (lipid vs. TMD), is the critical factor [3] [7]. Disruption of either anchoring mechanism (lipidation or TMD insertion) abrogates YscJ function, highlighting the necessity of its stable positioning within the IM [3] [7].
The functional unit of YscJ within the assembled T3SS is a large, symmetric oligomeric ring forming a central component of the inner membrane ring (IMR) complex:
Ring Structure: The 24 subunits assemble into a donut-shaped ring positioned on the periplasmic side of the inner membrane. This ring features extensive grooves, ridges, and charged electrostatic surfaces, providing a sophisticated molecular platform for interactions with other T3SS components [1] [9].
Integration within the NC: The YscJ ring constitutes the dominant mass of the IMR. STEM mass measurements consistently show an IMR:Outer Membrane Ring (OMR) mass ratio of approximately 2:1 (~2 MDa vs. ~1 MDa), compatible with a 24-mer IMR (YscJ + MxiG homologs) surrounding a smaller oligomeric secretin ring (typically 12-15 subunits) in the OMR [9]. The periplasmic surface of the YscJ ring interfaces with the secretin ring (e.g., YscC) and other periplasmic components, while its cytoplasmic face likely connects to the export apparatus components embedded within the IM [1] [9].
Table 2: Structural Features of the YscJ Oligomeric Ring
Feature | Detail | Technique Used | Reference |
---|---|---|---|
Symmetry & Stoichiometry | 24 subunits per ring | X-ray Crystallography (EscJ), STEM mass, TEM symmetry analysis | [1] [9] |
Diameter (IMR) | ~235 Å | TEM (Top views) | [9] |
Mass Contribution (IMR) | ~2 MDa (IMR total, incl. other components) | STEM | [9] |
Surface Features | Grooves, ridges, distinct electrostatic patches | X-ray Crystallography (EscJ) | [1] |
Location | Periplasmic face of Inner Membrane | Biochemical fractionation, EM | [3] [9] |
YscJ is highly conserved within the T3SSs of Yersinia, Salmonella, Shigella, and pathogenic E. coli. Comparative analysis reveals a shared core structure with species-specific adaptations:
Structural Homology Modeling: Tools like Bio3D-Web facilitate comparative analysis of available structures (e.g., EscJ EPEC) and homology models of YscJ, MxiJ, and PrgK. These analyses confirm that despite sequence variations (e.g., ~35% identity between YscJ and EscJ), the core periplasmic domain fold responsible for ring formation is remarkably conserved. Superposition of models highlights conserved surface patches likely involved in critical interactions with conserved partner proteins like the secretin (YscC/MxiD/InvG) and the inner membrane protein (YscG/MxiG/PrgH) [4] [8].
Functional Equivalence: The structural conservation underpins functional equivalence. EscJ can complement prgK mutations in Salmonella, and the overall ring architecture is preserved across species. This conservation underscores the YscJ ring's fundamental role as the central structural scaffold of the T3SS IMR, essential for assembling a functional secretion apparatus [1] [9]. Minor variations in sequence and potentially in the fine details of interaction surfaces may reflect adaptations to specific sets of secreted effectors or regulatory mechanisms, but the core oligomerization mechanism and positioning remain constant.
Divergence from Flagellar Homologs: While evolutionarily related to components of the flagellar export apparatus (e.g., FlhA), YscJ family proteins exhibit significant structural divergence. The T3SS-specific inner membrane ring structure formed by YscJ homologs is distinct from the larger, more complex multi-component MS ring of the flagellar basal body. This divergence reflects the specialized function of the T3SS in directly translocating effectors into eukaryotic cells versus the flagellum's role in polymerizing an extracellular filament for motility [1].
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